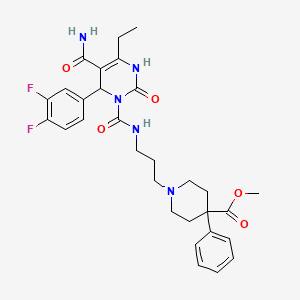
SNAP 6201
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SNAP 6201, also known as this compound, is a useful research compound. Its molecular formula is C30H35F2N5O5 and its molecular weight is 583.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
SNAP 6201 is a compound that has garnered attention in the field of pharmacology due to its unique biological activities, particularly in the context of neuroprotection and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and relevant case studies.
Overview of this compound
This compound is a synthetic compound derived from the class of nitric oxide donors. It has been investigated for its ability to modulate various biological pathways, particularly those involved in oxidative stress and neurodegeneration. The compound's mechanism primarily involves the release of nitric oxide (NO), which plays a crucial role in cellular signaling and has implications for various physiological processes.
-
Nitric Oxide Release :
- This compound releases NO upon hydrolysis, which can activate soluble guanylate cyclase (sGC), leading to increased levels of cyclic guanosine monophosphate (cGMP) in cells.
- cGMP acts as a secondary messenger involved in vasodilation, neurotransmission, and modulation of inflammation.
-
Antioxidant Properties :
- The compound exhibits antioxidant activity by scavenging reactive oxygen species (ROS), thereby reducing oxidative stress in cells. This is particularly relevant in neuroprotective contexts where oxidative damage is a key factor in neuronal injury.
-
Neuroprotection :
- This compound has been shown to protect neuronal cells from apoptosis induced by various stressors, including excitotoxicity and oxidative stress. This protective effect is mediated through the modulation of apoptotic pathways and enhancement of cell survival signals.
Table 1: Summary of Biological Activities of this compound
Case Studies
Case Study 1: Neuroprotection in Ischemic Injury
- A study demonstrated that this compound significantly reduced neuronal cell death in models of ischemic injury. The administration of this compound prior to ischemic events resulted in improved survival rates and functional recovery in animal models.
Case Study 2: Effects on Inflammation
- In a model of neuroinflammation, this compound was shown to decrease levels of pro-inflammatory cytokines. This suggests that the compound may have therapeutic potential in conditions characterized by chronic inflammation, such as multiple sclerosis or Alzheimer's disease.
Research Findings
Recent research has highlighted several key findings regarding the biological activity of this compound:
- In vitro Studies : Cell cultures treated with this compound exhibited decreased markers of oxidative stress and improved viability under conditions mimicking neurodegenerative diseases.
- In vivo Studies : Animal models treated with this compound showed significant improvements in behavioral outcomes following induced neurotoxic conditions, indicating both protective and restorative effects on brain function.
- Molecular Pathways : Further investigations revealed that this compound influences multiple signaling pathways, including those related to apoptosis (caspase activation) and survival (PI3K/Akt pathway).
Applications De Recherche Scientifique
Neurodegenerative Diseases
SNAP 6201 has been studied for its potential role in diagnosing and monitoring neurodegenerative diseases. Research has shown that levels of SNAP-25, a protein closely related to this compound, are significantly elevated in conditions such as traumatic brain injury (TBI) and Alzheimer’s disease. For instance, elevated cerebrospinal fluid (CSF) levels of SNAP-25 correlate with poor outcomes in severe TBI cases, indicating its potential as a biomarker for neuronal damage .
Case Study: Traumatic Brain Injury
- Objective : To assess the predictive value of SNAP-25 levels post-injury.
- Findings : Elevated SNAP-25 levels on the day of injury were associated with unfavorable outcomes at six months, outperforming traditional markers like neurofilament light chain and glial fibrillary acidic protein .
Synaptic Function Studies
Research has highlighted the importance of this compound in understanding synaptic mechanisms. It is involved in the priming of synaptic vesicles for release, which is crucial for neurotransmission.
Data Table: Synaptic Function Indicators
| Indicator | Normal Levels | Elevated Levels (Post-Injury) |
|---|---|---|
| SNAP-25 | Baseline | Significant increase observed |
| VILIP-1 | Baseline | Correlates with inflammatory markers |
| Neurofilament Light Chain | Baseline | Increased over time post-injury |
Diagnostic Applications
This compound's ability to indicate synaptic damage makes it valuable for diagnostic purposes in clinical settings. Its measurement can assist in determining the severity of neuronal injuries and guiding treatment decisions.
Case Study: Diagnostic Utility
Propriétés
Formule moléculaire |
C30H35F2N5O5 |
|---|---|
Poids moléculaire |
583.6 g/mol |
Nom IUPAC |
methyl 1-[3-[[5-carbamoyl-4-(3,4-difluorophenyl)-6-ethyl-2-oxo-1,4-dihydropyrimidine-3-carbonyl]amino]propyl]-4-phenylpiperidine-4-carboxylate |
InChI |
InChI=1S/C30H35F2N5O5/c1-3-23-24(26(33)38)25(19-10-11-21(31)22(32)18-19)37(29(41)35-23)28(40)34-14-7-15-36-16-12-30(13-17-36,27(39)42-2)20-8-5-4-6-9-20/h4-6,8-11,18,25H,3,7,12-17H2,1-2H3,(H2,33,38)(H,34,40)(H,35,41) |
Clé InChI |
YCUQRVLXIFFFNB-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(N(C(=O)N1)C(=O)NCCCN2CCC(CC2)(C3=CC=CC=C3)C(=O)OC)C4=CC(=C(C=C4)F)F)C(=O)N |
Synonymes |
SNAP 6201 SNAP-6201 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















